molecular formula C11H6ClF3N2O2 B3033729 4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole CAS No. 1152972-16-1

4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole

Cat. No.: B3033729
CAS No.: 1152972-16-1
M. Wt: 290.62
InChI Key: JILOOSCNDVGTIF-UHFFFAOYSA-N
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Description

4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole, also known as 4-C5C1P3TFMP, is an organic compound that has been studied extensively for its potential applications in the scientific research field. This compound has been found to have a number of unique properties that make it useful for a variety of experiments and studies.

Scientific Research Applications

Oxidation Agent in Pyrazole Synthesis

4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole and its derivatives have been utilized as effective agents in the synthesis of pyrazoles. Zolfigol et al. (2006) demonstrated that 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione is an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions (Zolfigol et al., 2006).

Site-Selective Functionalization

The compound's structure allows for site-selective functionalization, a key aspect in organometallic chemistry. Schlosser et al. (2002) explored this by demonstrating regioflexible conversion of trifluoromethyl-substituted pyrazoles into various isomers, highlighting its versatility in organometallic reactions (Schlosser et al., 2002).

Synthesis of Pyrazolo[4,3-c]pyridines

In a study by Palka et al. (2014), this compound was used in the synthesis of pyrazolo[4,3-c]pyridines, showcasing its role in the creation of complex organic compounds (Palka et al., 2014).

Synthesis of Pyrazole Carboxamides

Prabakaran et al. (2012) utilized this compound in the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, further demonstrating its utility in creating structurally diverse compounds (Prabakaran et al., 2012).

Pyrazole-Based Reagents for HPLC

Al-Sabahi et al. (2021) studied a pyrazoline derivative of this compound as a derivatization reagent for HPLC analysis of alcohols, showcasing its application in analytical chemistry (Al-Sabahi et al., 2021).

Future Directions

The future directions for “4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole” could involve further exploration of its pharmacological properties and potential applications in various fields such as technology, medicine, and agriculture . There is also scope for investigating its synthetic methods and analogues .

Properties

IUPAC Name

5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O2/c12-9-7(10(18)19)8(11(13,14)15)16-17(9)6-4-2-1-3-5-6/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILOOSCNDVGTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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